4-Mercaptopyrido[2,3-d]pyrimidine (CAS 78159-02-1) is a fused bicyclic heterocyclic intermediate characterized by a functionalizable thiol group at the C4 position. In industrial and medicinal chemistry, it is primarily procured as a bench-stable precursor for the synthesis of C4-substituted pyridopyrimidines, including kinase inhibitors targeting PDGFR, EGFR, and PI3K/mTOR pathways [1]. Unlike its halogenated or oxygenated counterparts, the 4-mercapto derivative offers a distinct combination of ambient storage stability and mild activation requirements, making it a critical building block for scalable pharmaceutical manufacturing and advanced desulfitative cross-coupling methodologies.
Substituting 4-mercaptopyrido[2,3-d]pyrimidine with its closest in-class alternatives, such as 4-hydroxypyrido[2,3-d]pyrimidine or 4-chloropyrido[2,3-d]pyrimidine, introduces severe process liabilities. The 4-hydroxy (or 4-oxo) analog is not directly reactive toward nucleophiles and must be activated via aggressive halogenation—typically refluxing in highly toxic and corrosive phosphorus oxychloride (POCl3)—which generates tarry byproducts and requires hazardous aqueous workups [1]. While the resulting 4-chloro derivative is highly electrophilic, it exhibits acute moisture sensitivity and rapidly hydrolyzes back to the inactive 4-hydroxy form during standard storage and handling [2]. Consequently, procuring the 4-mercapto analog is essential to bypass both the destructive activation conditions of the 4-hydroxy baseline and the strict anhydrous cold-chain requirements of the 4-chloro substitute.
In industrial procurement, the storage stability of heterocyclic intermediates is a critical cost factor. 4-Mercaptopyrido[2,3-d]pyrimidine is a bench-stable crystalline solid that resists ambient moisture degradation. In stark contrast, its closest electrophilic analog, 4-chloropyrido[2,3-d]pyrimidine, is highly susceptible to atmospheric hydrolysis, rapidly reverting to the 4-hydroxy tautomer upon exposure to moisture [1]. This hydrolytic liability of the 4-chloro derivative necessitates strict anhydrous cold-chain storage and handling under inert gas, whereas the 4-mercapto compound can be stored and processed under standard laboratory conditions without significant assay loss.
| Evidence Dimension | Sensitivity to atmospheric moisture and hydrolytic degradation |
| Target Compound Data | Bench-stable; resists ambient hydrolysis during standard storage |
| Comparator Or Baseline | 4-Chloropyrido[2,3-d]pyrimidine: Rapidly hydrolyzes to 4-hydroxypyrido[2,3-d]pyrimidine upon moisture exposure |
| Quantified Difference | Eliminates the need for anhydrous cold-chain storage and inert-gas handling protocols |
| Conditions | Standard atmospheric storage and benchtop handling |
Procuring the 4-mercapto analog drastically reduces supply chain spoilage and simplifies inventory management compared to the moisture-sensitive 4-chloro substitute.
When functionalizing the C4 position with amines (e.g., piperazines for kinase inhibitors), the choice of starting material dictates the harshness of the process. 4-Hydroxypyrido[2,3-d]pyrimidine must first be converted to a leaving group via refluxing in toxic phosphorus oxychloride (POCl3) at >90 °C, a process that generates insoluble tarry byproducts and requires hazardous aqueous quenching, often capping yields at roughly 49-73% depending on scale [1]. Conversely, 4-mercaptopyrido[2,3-d]pyrimidine is smoothly alkylated with methyl iodide and potassium carbonate at room temperature to form a reactive 4-methylthio ether, which subsequently undergoes clean nucleophilic displacement by amines [2]. This thiol-alkylation route avoids highly corrosive reagents and complex workups.
| Evidence Dimension | Conditions required to generate a C4 leaving group |
| Target Compound Data | Room temperature alkylation (MeI/K2CO3) in DMF; clean conversion |
| Comparator Or Baseline | 4-Hydroxypyrido[2,3-d]pyrimidine: Requires refluxing POCl3 (>90 °C); generates tarry impurities |
| Quantified Difference | Bypasses >90 °C corrosive halogenation and hazardous aqueous quenching steps |
| Conditions | C4-activation for subsequent SNAr displacement by amines |
Buyers scaling up pharmaceutical intermediates should select the 4-mercapto compound to avoid the safety hazards, lower yields, and equipment corrosion associated with POCl3-mediated halogenation.
For the synthesis of 4-aryl derivatives, traditional Suzuki-Miyaura couplings rely on halogenated precursors like 4-chloropyrido[2,3-d]pyrimidine, which can suffer from competitive hydrolysis of the C-Cl bond under the basic aqueous conditions required for the coupling [1]. 4-Mercaptopyrido[2,3-d]pyrimidine circumvents this limitation by serving as a direct coupling partner in Liebeskind-Srogl reactions. Under Cu-TiO2 nano-catalysis and UV irradiation, the C4-thiol reacts directly with arylboronic acids to yield 4-arylpyrido[2,3-d]pyrimidines [2]. This desulfitative C-C bond formation provides a robust alternative to halogen-dependent cross-coupling.
| Evidence Dimension | Cross-coupling precursor viability |
| Target Compound Data | Direct desulfitative coupling with arylboronic acids via Liebeskind-Srogl reaction |
| Comparator Or Baseline | 4-Chloro analogs: Susceptible to competitive C-Cl hydrolysis under basic Suzuki conditions |
| Quantified Difference | Enables direct C-C coupling without requiring an unstable halogenated intermediate |
| Conditions | Cu-TiO2 nano-catalysis with arylboronic acids |
Selecting the 4-mercapto derivative allows chemists to utilize highly efficient desulfitative cross-coupling, avoiding the yield losses associated with the hydrolysis of 4-chloro precursors.
Beyond its use as a stable electrophile equivalent, 4-mercaptopyrido[2,3-d]pyrimidine offers a highly specialized reactivity profile not shared by simple pyrimidines or purines. When treated with chloroacetic acid and potassium carbonate, or methyl iodide and alkali, the fused pyrimidine ring undergoes a specific base-catalyzed cleavage to yield 2-aminonicotinonitrile [1]. This irreversible cleavage is driven by the structural stabilization of the intermediate anion and the excellent leaving group ability of the sulfur moiety. In contrast, 6-mercaptopurines and 4-mercaptopyrido[3,4-d]pyrimidines form alkali-stable thioether derivatives without ring opening under identical conditions [1].
| Evidence Dimension | Base-catalyzed ring cleavage susceptibility |
| Target Compound Data | Undergoes clean cleavage to 2-aminonicotinonitrile |
| Comparator Or Baseline | 6-Mercaptopurine / 4-mercaptopyrido[3,4-d]pyrimidine: Form stable thioethers; no ring cleavage |
| Quantified Difference | Provides a distinct degradation pathway to functionalized pyridines not accessible in isomeric analogs |
| Conditions | Treatment with chloroacetic acid/K2CO3 or MeI/alkali |
For procurement focused on synthesizing highly functionalized pyridine building blocks, this compound provides a ring-opening shortcut unavailable in isomeric or purine-based analogs.
4-Mercaptopyrido[2,3-d]pyrimidine is a highly effective starting material for synthesizing C4-amine substituted kinase inhibitors, such as PDGFR and EGFR antagonists. By utilizing mild room-temperature S-alkylation followed by amine displacement, manufacturers can bypass the harsh POCl3 halogenation required for 4-hydroxy analogs, ensuring higher throughput and cleaner impurity profiles in early-stage API synthesis [1].
In medicinal chemistry programs requiring diverse 4-arylpyrido[2,3-d]pyrimidine libraries, this compound serves as an excellent substrate for Liebeskind-Srogl cross-coupling. Its ability to react directly with arylboronic acids under nano-catalysis eliminates the need to synthesize and store moisture-sensitive 4-chloro intermediates, streamlining the generation of structure-activity relationship (SAR) libraries [2].
For specialized heterocyclic synthesis, the base-catalyzed ring cleavage of 4-mercaptopyrido[2,3-d]pyrimidine offers a direct route to 2-aminonicotinonitriles. This specific degradation pathway provides synthetic chemists with a reliable method to generate ortho-amino pyridine nitriles, leveraging the compound's specific electronic properties that are absent in related purine or isomeric pyridopyrimidine systems [3].